molecular formula C8H6N2O2 B1294054 5-Cyano-6-methylpyridine-2-carboxylic acid CAS No. 855916-58-4

5-Cyano-6-methylpyridine-2-carboxylic acid

Cat. No. B1294054
M. Wt: 162.15 g/mol
InChI Key: VOHKZRJTZQWLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-6-methylpyridine-2-carboxylic acid is a chemical compound that is part of the pyridine carboxylic acids family. It is a derivative of pyridine with a cyano group at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine carboxylic acid derivatives has been described in various studies. For instance, the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid is achieved starting from a 5′-methyl-6-bromo-2,2′-bipyridine building block, which undergoes functionalization and nucleophilic substitution reactions to yield tridentate ligands suitable for complexation with lanthanide(III) cations . Although not directly synthesizing 5-Cyano-6-methylpyridine-2-carboxylic acid, this study provides insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the molecular and crystal structures of 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide were determined, providing insights into the electrostatic potential and structure-activity relationships . These findings are relevant for understanding the molecular structure of 5-Cyano-6-methylpyridine-2-carboxylic acid, as they can inform predictions about its reactivity and potential for forming complexes.

Chemical Reactions Analysis

Pyridine carboxylic acids can undergo various chemical reactions, including esterification, alkylation, and complexation. For instance, esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3,4′-bipyridine-3′-carboxylic acids were synthesized and their stability was investigated . These reactions are relevant to the chemical behavior of 5-Cyano-6-methylpyridine-2-carboxylic acid, as they highlight the potential for functionalization and the importance of stability under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acids, such as solubility, stability, and reactivity, are influenced by their functional groups. The stability of solutions of esters of 6′-carbamoylmethylthio-5′-cyano-2′-methyl-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids was studied, showing that these compounds are stable for one month when stored away from light . This suggests that 5-Cyano-6-methylpyridine-2-carboxylic acid may also have specific storage requirements to maintain its integrity over time.

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyano-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-6(4-9)2-3-7(10-5)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHKZRJTZQWLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-6-methylpyridine-2-carboxylic acid

CAS RN

855916-58-4
Record name 5-cyano-6-methylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.